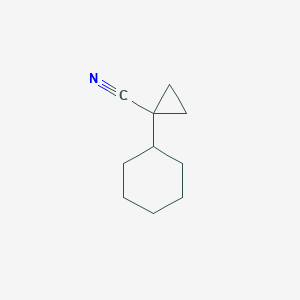
1-Cyclohexylcyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexylcyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a cyclohexyl group and a nitrile group. This compound is part of the cyclopropane family, known for their strained ring structures which impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using the Simmons-Smith reaction, which employs diiodomethane and a zinc-copper couple . Another method is the Corey-Chaykovsky reaction, which uses sulfur ylides to convert alkenes into cyclopropanes . Additionally, the decarboxylation of 1-cyanocyclopropane-1-carboxylates has been reported as an efficient route .
Industrial Production Methods: Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions. These processes typically use metal-catalyzed reactions with diazo compounds and alkenes, providing high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, due to the ring strain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylcyclopropane-1-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyclohexylcyclopropane-1-carbonitrile involves its interaction with molecular targets through its nitrile and cyclopropane groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the cyclopropane ring can participate in ring-opening reactions, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: The simplest cyclopropane derivative, known for its high ring strain and reactivity.
Cyclohexylcyclopropane: Similar to 1-Cyclohexylcyclopropane-1-carbonitrile but lacks the nitrile group.
Cyclopropane-1-carbonitrile: Lacks the cyclohexyl group but contains the nitrile group.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl and nitrile groups, which impart distinct chemical properties and reactivity. The combination of these groups makes it a versatile compound in organic synthesis and research applications .
Eigenschaften
Molekularformel |
C10H15N |
|---|---|
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
1-cyclohexylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-7H2 |
InChI-Schlüssel |
HLXFTVZAZJKENU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)

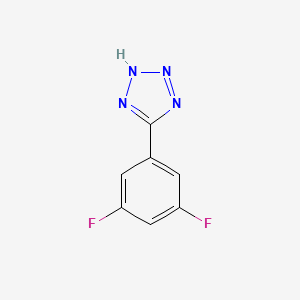
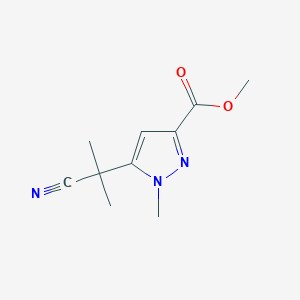

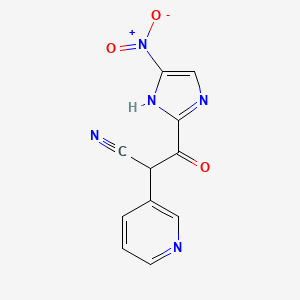


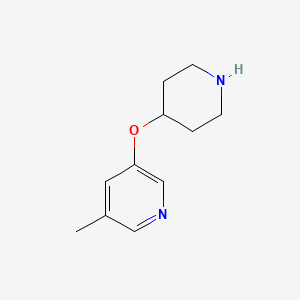

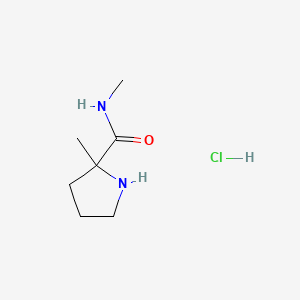
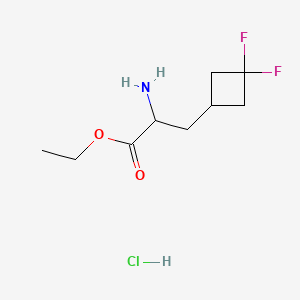
![(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13585961.png)
![N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13585965.png)
